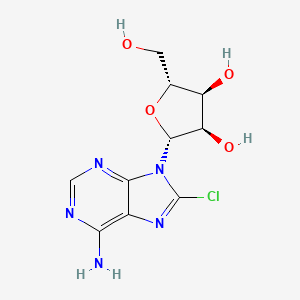

8-Chloradenosin

Übersicht

Beschreibung

8-Chloro-adenosine is a novel ribonucleoside analog that has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia. Unlike other nucleoside analogs, 8-chloro-adenosine is incorporated into newly transcribed RNA rather than DNA, leading to the inhibition of RNA transcription .

Wissenschaftliche Forschungsanwendungen

8-Chlor-Adenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der RNA-Synthese und -Funktion.

Biologie: Untersucht hinsichtlich seiner Rolle im Zellstoffwechsel und in Signalwegen.

Industrie: Potenzielle Anwendungen in der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge.

5. Wirkmechanismus

8-Chlor-Adenosin übt seine Wirkung aus, indem es in neu transkribierte RNA eingebaut wird, was zur Hemmung der RNA-Transkription führt. Dies führt zur Herunterregulierung von Schlüsselproteinen, die an Zellüberleben und -proliferation beteiligt sind. Die Verbindung aktiviert auch den p53-Signalweg, was zu Apoptose in Krebszellen führt .

Wirkmechanismus

Target of Action

8-Chloroadenosine (8-Cl-Ado) is a ribosyl nucleoside analog . Its activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Cl-Ado as mono-, di-, and tri-phosphates . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .

Mode of Action

8-Cl-Ado depletes endogenous ATP, subsequently inducing the phosphorylation and activation of AMPK . It has been shown that neither 8-azaadenosine nor 8-chloroadenosine are selective inhibitors of ADAR .

Biochemical Pathways

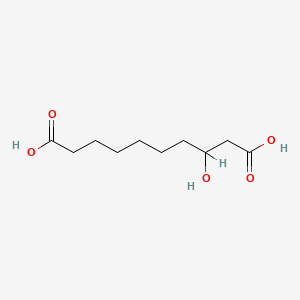

8-Cl-Ado affects multiple biochemical pathways. It has been associated with the induction of autophagic cell death . It also ties its metabolism to the citric acid cycle by reduction of the fumarate pool .

Pharmacokinetics

The pharmacokinetics of 8-Cl-Ado involve its conversion to 8-Cl-Ado mono-, di-, and tri-phosphates . This conversion is dependent on both the exogenous concentration of 8-Cl-Ado and incubation time .

Result of Action

8-Cl-Ado induces autophagic cell death . It effectively inhibits in vivo tumor growth in mice . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .

Action Environment

The action of 8-Cl-Ado can be influenced by environmental factors. For instance, the rates of succinyl-8-Cl-adenylate metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment . The S-8-Cl-AMP concentrations were increased after acute inhibition of ATP synthase by oligomycin .

Biochemische Analyse

Biochemical Properties

8-Chloroadenosine is one of the main metabolites of the tumor growth inhibitor 8-chloro cyclic AMP . It shows relatively high cytotoxicity which could be due to different substrate properties towards adenosine deaminase .

Cellular Effects

8-Chloroadenosine has been shown to be effective against clear cell renal cell carcinoma (ccRCC) cell viability in vitro . It leads to inhibition of the mTOR pathway . In time-course experiments, 8-Chloroadenosine treatment rapidly activated AMPK, measured by AMPK and ACC phosphorylation, and subsequently caused dephosphorylation of p70S6K and ribosomal protein RPS6 in the sensitive cell lines .

Molecular Mechanism

8-Chloroadenosine mediates 8-Chloro-Cyclic AMP-induced down-regulation of Cyclic AMP-dependent Protein Kinase in normal and neoplastic mouse lung epithelial cells by a Cyclic AMP-independent mechanism . It modulates the intracellular concentrations of Cyclic AMP-dependent protein kinases (PKA) and inhibits both in vitro and in vivo growth of several neoplastic cell types .

Temporal Effects in Laboratory Settings

8-Chloroadenosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is preferably stored in the freezer, in freeze-dried form .

Metabolic Pathways

8-Chloroadenosine activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Chloroadenosine as mono-, di-, and tri-phosphates . It ties its metabolism to the citric acid cycle by reduction of the fumarate pool .

Transport and Distribution

The distribution of 8-Chloroadenosine metabolites was altered using the energy metabolism modifiers, metformin and oligomycin . The rates of succinyl-8-Chloroadenosine metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-adenosine typically involves the chlorination of adenosine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the selective chlorination at the 8-position. The final step involves the deprotection of the hydroxyl groups to yield 8-chloro-adenosine .

Industrial Production Methods

Industrial production of 8-chloro-adenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Chlor-Adenosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu 8-Chlor-Adenosin-5'-triphosphat oxidiert werden.

Reduktion: Reduktionsreaktionen können es in 8-Amino-Adenosin umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Ammoniak oder Amine werden unter milden Bedingungen eingesetzt.

Hauptprodukte

Oxidation: 8-Chlor-Adenosin-5'-triphosphat.

Reduktion: 8-Amino-Adenosin.

Substitution: Verschiedene substituierte Adenosinderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Amino-Adenosin: Ein weiteres Nukleosid-Analogon, das die RNA-Synthese angreift.

Einzigartigkeit

8-Chlor-Adenosin ist einzigartig in seiner Fähigkeit, die RNA-Synthese gezielt anzugreifen, im Gegensatz zu anderen Nukleosid-Analoga, die in erster Linie DNA angreifen. Dieser einzigartige Mechanismus macht es besonders effektiv gegen leukämische Stammzellen, die oft gegen herkömmliche Therapien resistent sind .

Eigenschaften

IUPAC Name |

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPPLULTMGBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955955 | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-14-5 | |

| Record name | Adenosine, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

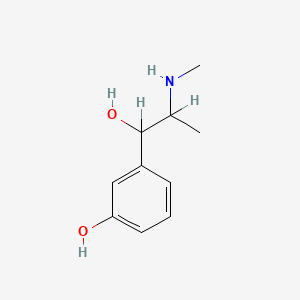

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)